molecular formula C16H11Cl2N3O B3857655 N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide

N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide

Cat. No. B3857655
M. Wt: 332.2 g/mol
InChI Key: RGHJUXHMIGETBM-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide, also known as DCB-I, is a synthetic compound that has gained attention in the field of cancer research due to its potential anti-cancer properties. In

Mechanism of Action

The mechanism of action of N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme tubulin, which is involved in cell division. By inhibiting tubulin activity, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide prevents cancer cells from dividing and growing. N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide also induces apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting tubulin activity and inducing apoptosis, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has been found to decrease the expression of various genes involved in cancer cell growth and survival. N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has also been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has been shown to be relatively stable and non-toxic, which makes it a safe compound to work with in the lab. However, one limitation of using N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are many future directions for research on N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide. One area of research could be to further investigate its mechanism of action and identify potential targets for drug development. Additionally, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide could be tested in animal models to determine its efficacy in vivo. Another direction for research could be to explore the use of N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide in combination with other anti-cancer agents to determine if it has synergistic effects. Finally, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide could be tested in clinical trials to determine its safety and efficacy in humans.
In conclusion, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide is a synthetic compound that has gained attention in the field of cancer research due to its potential anti-cancer properties. While its mechanism of action is not fully understood, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. There are many future directions for research on N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide, including further investigation of its mechanism of action and testing its efficacy in animal models and clinical trials.

Scientific Research Applications

N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has been studied extensively for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-11-6-5-10(14(18)7-11)8-20-21-16(22)13-9-19-15-4-2-1-3-12(13)15/h1-9,19H,(H,21,22)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHJUXHMIGETBM-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide
Reactant of Route 2
N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide
Reactant of Route 3
N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide
Reactant of Route 4
N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide
Reactant of Route 5
N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide
Reactant of Route 6
N'-(2,4-dichlorobenzylidene)-1H-indole-3-carbohydrazide

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